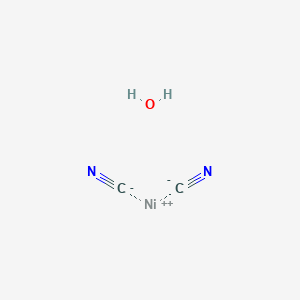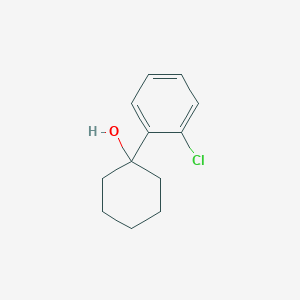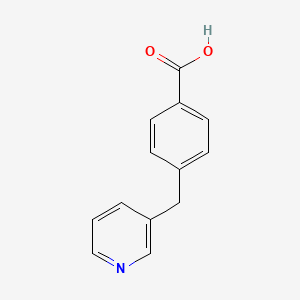
Nickel cyanide (Ni(CN)2), hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel cyanide, with the chemical formula Ni(CN)2, is an inorganic compound that exists in both anhydrous and hydrated forms. The hydrated form, often referred to as nickel cyanide tetrahydrate (Ni(CN)2·4H2O), appears as a blue-gray solid. This compound is known for its insolubility in most solvents and its application in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of nickel(II) cyanide tetrahydrate. The reaction can be represented as: [ \text{Ni}^{2+} + 2\text{CN}^- \rightarrow \text{Ni(CN)}_2 \cdot 4\text{H}_2\text{O} ] Upon heating the tetrahydrate to 140°C, it converts to anhydrous nickel(II) cyanide .
Industrial Production Methods: In industrial settings, the production of nickel cyanide involves similar methods, often scaled up to meet demand. The use of sodium or potassium cyanide in aqueous solutions remains a standard approach, with careful control of reaction conditions to ensure purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel cyanide undergoes various chemical reactions, including:
Oxidation: Nickel cyanide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield nickel metal and cyanogen.
Substitution: Nickel cyanide reacts with potassium cyanide to form potassium tetracyanonickelate: [ \text{Ni(CN)}_2 + 2\text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ]
Common Reagents and Conditions:
Dimethylglyoxime (dmgH2): Reacts with nickel cyanide to produce hydrogen cyanide and nickel dimethylglyoxime: [ \text{Ni(CN)}_2 + 2\text{dmgH}_2 \rightarrow \text{Ni(dmgH)}_2 + 2\text{HCN} ]
Major Products:
Potassium Tetracyanonickelate: Formed from the reaction with potassium cyanide.
Nickel Dimethylglyoxime: Formed from the reaction with dimethylglyoxime.
Applications De Recherche Scientifique
Nickel cyanide tetrahydrate has several applications in scientific research and industry:
Metallurgy: Used in the nickel-plating industry for its ability to deposit nickel onto various substrates.
High-Pressure Studies: Its unique structural properties make it a subject of interest in high-pressure neutron diffraction and Raman spectroscopy studies.
Catalysis: Employed in catalytic processes, particularly in the formation of complex organic molecules.
Mécanisme D'action
The mechanism by which nickel cyanide exerts its effects involves its interaction with various molecular targets. In catalysis, nickel cyanide acts as a source of nickel ions, which can facilitate various chemical transformations. The cyanide groups can participate in coordination chemistry, forming complexes with other metal ions and organic molecules .
Similar Compounds:
Iron(II) Cyanide (Fe(CN)2): Shares similar coordination chemistry but differs in its reactivity and applications.
Cobalt(II) Cyanide (Co(CN)2): Similar in structure but used in different industrial processes.
Potassium Cyanonickelate (K2[Ni(CN)4]): A derivative of nickel cyanide with distinct properties and uses
Propriétés
Formule moléculaire |
C2H2N2NiO |
|---|---|
Poids moléculaire |
128.74 g/mol |
Nom IUPAC |
nickel(2+);dicyanide;hydrate |
InChI |
InChI=1S/2CN.Ni.H2O/c2*1-2;;/h;;;1H2/q2*-1;+2; |
Clé InChI |
RYJDBHWFUNCZDO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/no-structure.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)



![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)

![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
